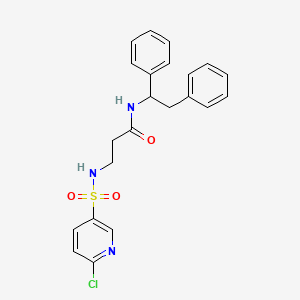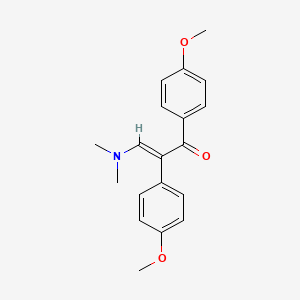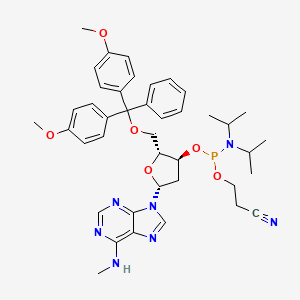![molecular formula C14H18ClNO2 B2632903 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide CAS No. 2411253-67-1](/img/structure/B2632903.png)
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is a synthetic organic compound with the molecular formula C13H16ClNO2 This compound is known for its unique chemical structure, which includes a chloroacetamide group attached to a phenylethyl moiety and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, phenylethylamine, and oxolane derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like sodium hydroxide or potassium carbonate, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
化学反应分析
Types of Reactions
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted amides, oxo derivatives, amine derivatives, and carboxylic acids.
科学研究应用
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylethyl moiety may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-[2-(oxolan-3-yl)methyl]acetamide
- 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
- 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide
Uniqueness
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is unique due to its specific combination of a phenylethyl moiety and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
2-chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-13(8-11-6-7-18-10-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJNYQAELEMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)


![2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2632827.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)
![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2632834.png)
![3-(benzyloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2632835.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2632839.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2632841.png)
